(4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine
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Overview
Description
(4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine is a complex organic compound featuring a unique structure that includes pyrazole rings and an oxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine typically involves multiple steps, starting with the preparation of the pyrazole intermediates. The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The subsequent steps involve the formation of the oxazine ring through cyclization reactions, often using catalysts such as Lewis acids to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine
- 2-(1H-Pyrazol-1-Yl)Pyridine
- 3-(1H-Pyrazol-4-Yl)-1-Propanamine
Uniqueness
Compared to similar compounds, this compound stands out due to its dual pyrazole rings and oxazine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4aS,7R,7aR)-7-(3-pyrazol-1-ylpropoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-5-15-16(7-1)8-2-9-17-12-4-3-11-13(12)18-10-6-14-11/h1,5,7,11-14H,2-4,6,8-10H2/t11-,12+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTZKBMZGMBIMB-YNEHKIRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1NCCO2)OCCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@H]1NCCO2)OCCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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